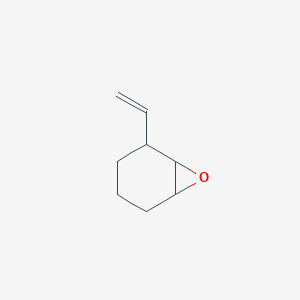
2-Vinylcyclohexene oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Vinylcyclohexene oxide, also known as this compound, is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Scientific Research Applications
1. Polymer Science
- Monomer for Specialty Polymers : VCHO is primarily used as a monomer in the synthesis of specialty polymers. Its ability to undergo polymerization leads to materials with enhanced properties such as thermal stability and resistance to oxidative degradation.
- Cationic Polymerization : VCHO has been identified as a suitable monomer for cationic polymerization processes, which are less sensitive to oxygen and do not involve radical intermediates. This makes it advantageous for producing high-performance materials in controlled environments .
2. Organic Synthesis
- Synthesis of Chemical Intermediates : VCHO serves as a reactive intermediate in the synthesis of various alicyclic compounds used in pharmaceuticals, pesticides, and dyestuffs. Its reactivity allows for the formation of complex molecules through various organic reactions .
- Laboratory Reagent : It is utilized as a reagent in enzyme activity studies and metabolic research, demonstrating its role in understanding biochemical pathways .
Case Studies
1. Polymerization Studies
Research has demonstrated that VCHO can copolymerize with other monomers to create polymers with tailored properties. For instance, studies involving metallocene catalysts have shown that VCHO interacts effectively during the polymerization process, influencing the molecular weight and thermal properties of the resulting polymers.
| Study | Findings |
|---|---|
| Crivello et al. (1979) | Demonstrated photoinitiated cationic polymerization of VCHO using triaryl sulfonium salts, leading to high yields of stable polymers. |
| Williams and Molaire (1982) | Identified VCHO as a key monomer for photopolymerization processes that are not sensitive to oxygen, enhancing material stability. |
2. Biochemical Research
VCHO has been studied for its effects on cellular processes, particularly in cancer research. It has been shown to induce apoptosis in specific cell types, such as ovarian cancer cells.
| Study | Findings |
|---|---|
| Pelkonen et al. (1977) | Investigated the inhibitory effect of VCHO on benzo[a]pyrene hydrolase activity, providing insights into its role as an enzyme inhibitor in metabolic pathways. |
| Fahl et al. (1978) | Reported on the use of VCHO as a non-competitive inhibitor of arene oxide hydrase during metabolism studies, highlighting its potential impact on drug metabolism. |
特性
CAS番号 |
123366-20-1 |
|---|---|
分子式 |
C8H12O |
分子量 |
124.18 g/mol |
IUPAC名 |
2-ethenyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12O/c1-2-6-4-3-5-7-8(6)9-7/h2,6-8H,1,3-5H2 |
InChIキー |
FDWQGNULGGFFDP-UHFFFAOYSA-N |
SMILES |
C=CC1CCCC2C1O2 |
正規SMILES |
C=CC1CCCC2C1O2 |
同義語 |
7-Oxabicyclo[4.1.0]heptane, 2-ethenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















